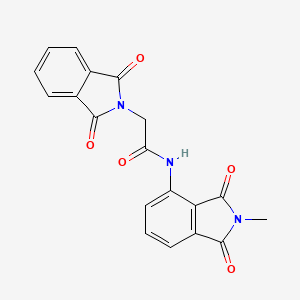

2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a complex organic compound characterized by the presence of two isoindolinone moieties connected via an acetamide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the reaction of phthalic anhydride derivatives with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediate compounds, purification steps such as recrystallization or chromatography, and final product isolation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Isoindoline derivatives, including the compound in focus, have shown promise as anticancer agents. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. The specific structure of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide may enhance its interaction with biological targets involved in cancer progression.

1.2 Neuroprotective Effects

Research has demonstrated that isoindoline derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it could help increase acetylcholine levels in the brain, thereby improving cognitive function and memory retention. In vitro studies have shown that certain isoindoline derivatives can protect neurons from oxidative stress-induced damage.

1.3 Anti-inflammatory Properties

The anti-inflammatory potential of isoindoline derivatives is another area of interest. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases.

Case Studies

3.1 Study on Acetylcholinesterase Inhibition

A study focused on synthesizing new isoindoline derivatives showed that certain compounds exhibited significant AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM. Among these, the derivatives with modifications similar to those found in this compound demonstrated superior efficacy compared to established AChE inhibitors like rivastigmine .

3.2 Neuroprotective Efficacy

In another investigation, isoindoline derivatives were tested for their neuroprotective effects against hydrogen peroxide-induced neuronal death in PC12 cells. The results indicated that specific structural features contributed to enhanced neuroprotection, suggesting a potential pathway for developing new treatments for neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Phthalimide derivatives: Compounds with similar isoindolinone structures, such as phthalimide, share some chemical properties and reactivity.

N-Substituted isoindolinones: These compounds have variations in the substituents attached to the isoindolinone core, leading to different chemical and biological properties.

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its dual isoindolinone moieties connected via an acetamide linkage provide a versatile platform for further functionalization and application in various fields.

Actividad Biológica

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a member of the isoindole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of the compound typically involves the reaction of appropriate dioxoisoindoline derivatives with acetamide. The general synthetic pathway includes:

- Formation of Dioxoisoindoline : Starting from phthalic anhydride and amines, the dioxoisoindoline core is constructed.

- Acetamide Formation : The reaction of the dioxoisoindoline with acetic anhydride or acetamide under controlled conditions leads to the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various isoindole derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal activities:

- Antibacterial Activity : In vitro tests indicate that these compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL .

- Antifungal Activity : They have also demonstrated excellent antifungal activity against Candida albicans, suggesting their potential use in treating fungal infections .

The proposed mechanism of action for these compounds involves inhibition of critical bacterial enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial DNA replication and synthesis . This dual-targeting approach enhances their efficacy against resistant strains.

Study 1: Antimicrobial Efficacy

A study published in the journal Molecules evaluated a series of isoindole derivatives for their antimicrobial properties. The results indicated that several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications on the isoindole ring significantly influenced biological activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| A | 625 | Antibacterial |

| B | 1250 | Antibacterial |

| C | 500 | Antifungal |

Study 2: In Silico Analysis

A computational study using molecular docking techniques assessed the binding affinity of the compound to target enzymes. The findings suggested a high binding affinity to DNA gyrase, indicating its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c1-21-16(24)12-7-4-8-13(15(12)19(21)27)20-14(23)9-22-17(25)10-5-2-3-6-11(10)18(22)26/h2-8H,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIVLFHUYKFXIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.